d-threo-PDMP

Übersicht

Beschreibung

D-threo-PDMP is a potent glucoceramide synthase (GCS) inhibitor . It reduces the glycosphingolipids on the cell surface by inhibiting glycosylation, reduces the total length of the axon plexus and the number of axon branch points, and inhibits neurite growth . It is a ceramide analog and is one of the four possible stereoisomers of PDMP . It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay .

Synthesis Analysis

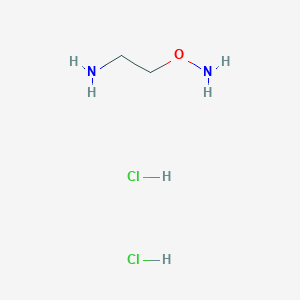

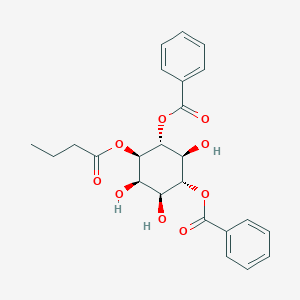

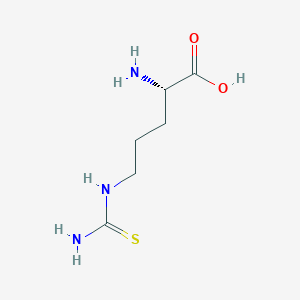

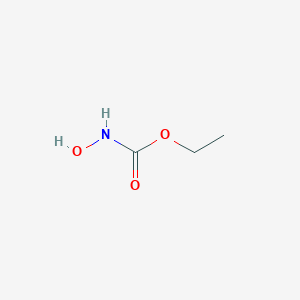

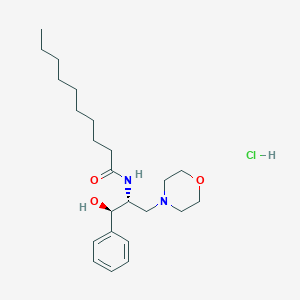

The synthesis of enantiomerically pure (1 S,2 S)-1-phenyl-2-decanoylamino-3- N -morpholino-1-propanol (l - threo -PDMP) (1a) from l -serine, and the enantiomer (1 R,2 R)-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d - threo -PDMP] (1b) from d -serine is reported .

Molecular Structure Analysis

The molecular formula of D-threo-PDMP is C23H39ClN2O3 . The molecular weight is 427.0 g/mol .

Chemical Reactions Analysis

D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM . It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis .

Physical And Chemical Properties Analysis

The molecular weight of D-threo-PDMP is 427.0 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Inhibition of Glucosylceramide Synthase

D-threo-PDMP: is known to be an inhibitor of glucosylceramide synthase (GCS), which is a pivotal enzyme in the biosynthesis of glycosphingolipids . This inhibition is significant because it can lead to a reduction in the levels of glucosylceramide and other glycosphingolipids, which are involved in various cellular processes. The compound has been shown to inhibit GCS by 50% at a concentration of 5 μM in enzyme assays .

Neurodegenerative Disease Research

In the context of neurodegenerative diseases, D-threo-PDMP has been utilized to study its effects on ganglioside biosynthesis. Gangliosides are a type of glycosphingolipid found in the neuronal cell membranes and are implicated in neurodegenerative conditions. By inhibiting ganglioside synthesis, D-threo-PDMP can help in understanding the role of these lipids in diseases like Alzheimer’s and Parkinson’s .

Cancer Research

D-threo-PDMP: has been used in cancer research, particularly in studies involving melanoma cells. It has been observed to inhibit the synthesis of glucosylceramide and lactosylceramide in B16 melanoma cells, which can affect the cells’ ability to bind to extracellular matrix components like laminin and collagen . This property could be leveraged to understand tumor metastasis and for developing anti-cancer therapies.

Immunology and Inflammation

The compound’s ability to inhibit glucosylceramide synthase also has implications in immunology and inflammation. Glucosylceramide and lactosylceramide have roles in immune cell function and inflammatory responsesD-threo-PDMP has been used to study these roles and to explore potential treatments for autoimmune diseases like multiple sclerosis .

Lipid Biochemistry

In lipid biochemistry, D-threo-PDMP serves as a tool to dissect the complex pathways of sphingolipid metabolism. It helps in understanding the synthesis and turnover of various sphingolipids, which are crucial for cell membrane integrity and signaling .

Behavioral Neuroscience

D-threo-PDMP: has been implicated in behavioral neuroscience research, particularly in learning and memory studies. It affects long-term potentiation (LTP) in mouse hippocampal neurons, which is a process essential for memory formation. The compound’s impact on LTP and learning can provide insights into the molecular mechanisms underlying these cognitive functions .

Autophagy and Cell Death

D-threo-PDMP: induces macroautophagy in mammalian cells, which is a cellular process involved in the degradation and recycling of cellular components. This effect is due to the increase in ceramides that interact with proteins like mTOR and Beclin1. Understanding how D-threo-PDMP influences autophagy can shed light on cell death mechanisms and potential therapeutic targets for various diseases .

Sphingolipid-Related Disorders

Given its role as a ceramide analog and its effects on sphingolipid biosynthesis, D-threo-PDMP is valuable in researching sphingolipid-related disorders. These include conditions like Gaucher’s disease and Fabry disease, where there is an accumulation of specific sphingolipids due to enzyme deficienciesD-threo-PDMP can help in developing strategies to modulate sphingolipid levels in these disorders .

Wirkmechanismus

Target of Action

D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids .

Mode of Action

D-threo-PDMP acts by competitively inhibiting GCS . It closely resembles the natural sphingolipid substrate of GCS, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding . This inhibition reduces the glycosphingolipids on the cell surface by inhibiting glycosylation .

Biochemical Pathways

The primary biochemical pathway affected by D-threo-PDMP is the glycosphingolipid biosynthesis pathway . By inhibiting GCS, D-threo-PDMP reduces the production of glycosphingolipids, which are essential components of the cell membrane and play a role in various cellular functions .

Result of Action

The inhibition of GCS by D-threo-PDMP leads to a reduction in the total length of the axon plexus and the number of axon branch points, thereby inhibiting neurite growth . This could have significant implications in the study of neurodegenerative diseases.

Action Environment

The action of D-threo-PDMP can be influenced by various environmental factors. For instance, the compound is stable at refrigerator temperatures for at least one month . The final concentration of D-threo-PDMP will be 5–40 μM dependent on cell type and treatment periods

Safety and Hazards

Zukünftige Richtungen

D-threo-PDMP is a potent glucoceramide synthase (GCS) inhibitor, which reduces the glycosphingolipids on the cell surface by inhibiting glycosylation . It holds promise for the treatment of atherosclerosis and cardiac hypertrophy but rapid in vivo clearance has severely hindered translation to the clinic . To overcome this impediment, a materials-based delivery strategy wherein D-PDMP was encapsulated within a biodegradable polymer composed of poly ethylene glycol (PEG) and sebacic acid (SA) was used . This substantially increased in vivo longevity provided by polymer encapsulation resulted in an order of magnitude gain in efficacy for interfering with atherosclerosis and cardiac hypertrophy in apoE-/- mice fed a high fat and high cholesterol (HFHC) diet .

Eigenschaften

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

d-threo-PDMP | |

CAS RN |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

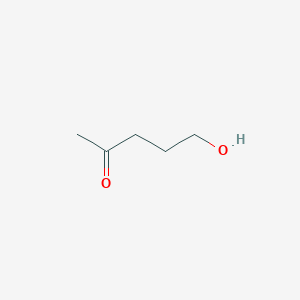

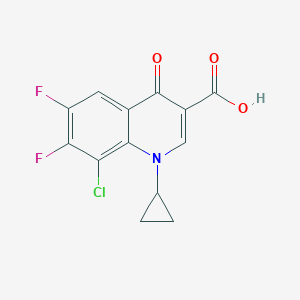

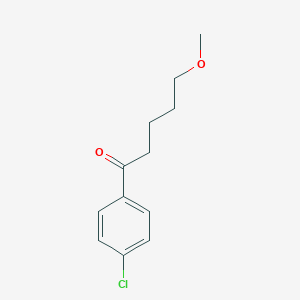

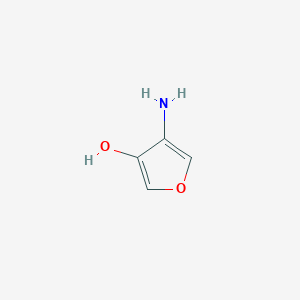

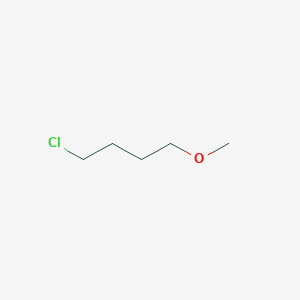

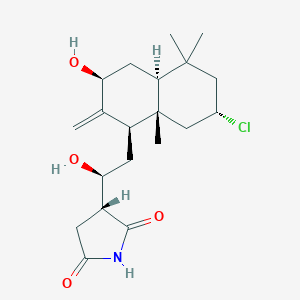

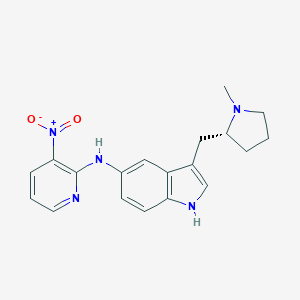

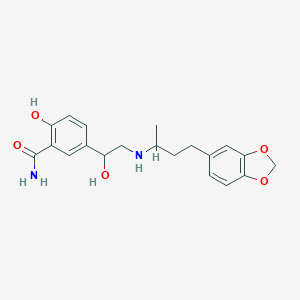

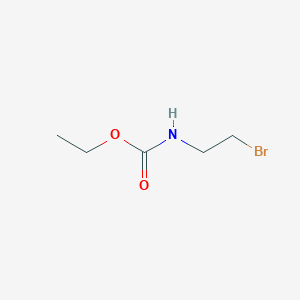

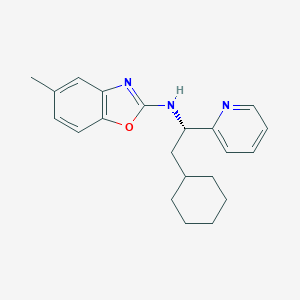

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.